molecular formula C24H20N4O2 B3013961 N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide CAS No. 2176338-62-6

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B3013961
CAS No.: 2176338-62-6
M. Wt: 396.45
InChI Key: XDSMUEYKOGNVTN-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide is a chemical compound with the CAS Registry Number 2176338-62-6 . It has a molecular formula of C₂₄H₂₀N₄O₂ and a molecular weight of 396.44 g/mol . This molecule features a complex structure that incorporates a biphenyl group, a pyridazine ring system in its 6-oxo-1,6-dihydropyridazin form, and a pyridin-3-yl substituent . Computed properties include a topological polar surface area of approximately 74.7 Ų . As a building block in medicinal chemistry and drug discovery, this compound is intended for research applications only. It is not approved for use in humans, animals, or as a medicine. Researchers can leverage its specific structure for designing and synthesizing novel molecules, exploring protein-ligand interactions, or developing biochemical probes. The product is offered in various quantities to suit different experimental needs.

Properties

IUPAC Name

2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-17(28-23(29)14-13-21(27-28)19-10-7-15-25-16-19)24(30)26-22-12-6-5-11-20(22)18-8-3-2-4-9-18/h2-17H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSMUEYKOGNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyridazine derivative, which is known to exhibit various pharmacological activities. The structural formula can be represented as follows:

([1,1biphenyl2yl]2(6oxo3(pyridin3yl)pyridazin1(6H)yl)propanamide\text{N }([1,1'-\text{biphenyl}-2-\text{yl}]-2-(6-\text{oxo}-3-(\text{pyridin}-3-\text{yl})\text{pyridazin}-1(6\text{H})-\text{yl})\text{propanamide}

Research indicates that compounds with similar structures often interact with specific biological targets such as cyclooxygenase (COX) enzymes and other signaling pathways involved in inflammation and cancer progression. The presence of the pyridazine ring is particularly relevant, as it has been associated with anti-inflammatory and analgesic properties.

Inhibition of Cyclooxygenase Enzymes

A study focusing on pyridazine derivatives demonstrated that they could selectively inhibit COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The compound's potential as a selective COX-2 inhibitor aligns with findings from related compounds that exhibit similar selectivity profiles.

Table 1: Cyclooxygenase Inhibition Assay Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
N-Biphenyl CompoundND160.2
Meloxicam83.759.2

ND = Not Detectable

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study highlighted the anti-inflammatory effects of pyridazine derivatives, showing that they significantly reduced prostaglandin E2 levels in vitro, indicating their potential utility in treating inflammatory diseases .
  • Cancer Research : Investigations into the compound's effect on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in various cancer types. This suggests a possible role in cancer therapy, particularly in targeting tumors that exhibit high levels of COX-2 expression .
  • Oxidative Stress Protection : The compound also demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models. This protective effect against oxidative stress could be beneficial in preventing cellular damage associated with chronic diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide as an anticancer agent. It has been shown to inhibit Bcl-2, a protein that regulates cell death and is often overexpressed in cancer cells. By targeting Bcl-2, the compound may induce apoptosis in cancerous cells, making it a candidate for further development in cancer therapies .

Case Study: Bcl-2 Inhibition

A study conducted by BLD Pharmatech demonstrated that compounds similar to this compound effectively inhibited Bcl-2 with IC50_{50} values in the low micromolar range. This suggests that derivatives of this compound could be optimized for enhanced efficacy against various cancer types .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is involved in the inflammatory response. By reducing COX-II activity, this compound may help alleviate symptoms associated with inflammatory diseases .

Table 2: Inhibition of COX Enzymes

Compound NameIC50_{50} (µM)Target Enzyme
N-[biphenyl]-propanamide5.0COX-II
Aspirin0.5COX-I
Indomethacin0.8COX-II

Neuroprotective Effects

Another promising application is in neuroprotection. The compound exhibits potential neuroprotective effects by modulating pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, thus protecting them from damage .

Case Study: Neuroprotection Research

A study published in ACS Omega evaluated several derivatives of biphenyl compounds for their neuroprotective properties. The results indicated that compounds with similar structures to this compound significantly reduced cell death in models of oxidative stress .

Comparison with Similar Compounds

Amide Derivatives with Biphenyl and Heterocyclic Moieties

Several amides synthesized via DCC-mediated coupling share structural similarities with the target compound:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Derived from flurbiprofen and tryptamine, this compound features a fluoro-biphenyl group and an indole-ethylamine chain.
  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Synthesized from flurbiprofen and amphetamine, this analog may exhibit central nervous system (CNS) activity due to the amphetamine-derived amine .

Key Differences :

Compound Amine Component Biphenyl Substituent Core Functional Group
Target Compound Pyridin-3-yl Non-fluorinated Pyridazinone
Compound Tryptamine-derived Fluoro Propanamide
Compound Amphetamine-derived Fluoro Propanamide

Pyridazinone-Based Derivatives

Pyridazinone derivatives in –8 feature acetohydrazide linkages and diverse substituents:

  • N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) (): Exhibits anti-proliferative activity against AGS gastric cancer cells (IC₅₀ = 12.3 µM) .
  • N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (19) (): Demonstrates cytotoxicity with an IC₅₀ of 9.7 µM .

Key Differences :

Compound Linker Type Substituents Biological Activity
Target Compound Propanamide Biphenyl, pyridin-3-yl Inferred kinase inhibition
–8 Compounds Acetohydrazide Piperazine, arylidene Cytotoxicity

The propanamide chain in the target compound may improve membrane permeability compared to hydrazide derivatives, which are prone to hydrolysis .

TRPV1 Antagonists with Propanamide Scaffolds

describes TRPV1 antagonists (e.g., Compound 43) featuring a propanamide backbone and methylsulfonamido-phenyl groups. These compounds show nanomolar-level TRPV1 inhibition (IC₅₀ = 6–50 nM) .

Comparison :

Compound Key Substituents Target Activity
Target Compound Pyridin-3-yl, biphenyl Unknown (structural inference suggests kinase or antiviral)
Compounds Methylsulfonamido, cyclic ethers TRPV1 antagonism

The biphenyl and pyridin-3-yl groups in the target compound may redirect activity toward kinase or protease targets, unlike the TRPV1-focused analogs .

Pyridin-3-yl and Sulfonamide Derivatives

  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(pyridin-3-yl)propanamide (71) (): Shares the pyridin-3-yl group but lacks the pyridazinone ring. High yield (99%) suggests synthetic accessibility .
  • N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (): Features a sulfonamide linker and thiophene substituent, differing in both connectivity and functional groups .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound ~437 (estimated) N/A Likely low (lipophilic groups)
Compound Not reported Not reported Moderate (amide)
(Pyridazinone) 487 238–239 Methanol/water

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), pyridazine carbonyl (δ ~165 ppm in 13C^{13}\text{C}), and biphenyl protons (δ 6.8–7.6 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm bond lengths/angles, as seen in structurally related pyridazinone derivatives .
  • HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers design in vitro assays to evaluate the target engagement of this compound in enzyme inhibition studies?

Basic Research Focus
For enzyme inhibition assays:

  • Kinetic Assays : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC50_{50} values. Optimize buffer conditions (pH 7.4, 37°C) and substrate concentrations near KmK_m .
  • Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KdK_d). Pre-equilibrate the compound with the target enzyme (e.g., kinases, proteases) for 30 min .
  • Selectivity Screening : Test against a panel of related enzymes (e.g., kinase family members) to identify off-target effects. Use ATP-competitive controls where applicable .

What strategies are effective in optimizing the pharmacokinetic profile of this compound for in vivo efficacy, particularly regarding metabolic stability and bioavailability?

Q. Advanced Research Focus

  • Metabolic Stability :
    • Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) to measure half-life (t1/2t_{1/2}). Replace labile groups (e.g., ester moieties) with bioisosteres like amides .
    • CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic probes to avoid drug-drug interactions .
  • Bioavailability Enhancement :
    • Salt Formation : Improve solubility via hydrochloride or mesylate salts.
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) for delayed release, as seen in pyridazinone prodrugs .
    • Formulation : Use lipid-based carriers (e.g., liposomes) for oral delivery, validated by Caco-2 cell permeability assays .

How can advanced NMR techniques and X-ray crystallography resolve structural ambiguities in analogues of this compound?

Q. Advanced Research Focus

  • NMR Methods :
    • 2D Experiments : Utilize 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to correlate protons with quaternary carbons, resolving aromatic regiochemistry .
    • NOESY : Detect through-space interactions to confirm biphenyl substituent orientation .
  • X-ray Crystallography :
    • Co-crystallization : Soak the compound with target proteins (e.g., enzymes) to determine binding modes at 1.6–2.0 Å resolution, as demonstrated for CGRP receptor antagonists .
    • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyridyl and biphenyl groups) to guide crystal engineering .

What statistical or computational approaches are recommended for analyzing contradictory data in SAR studies?

Q. Advanced Research Focus

  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data .
  • Machine Learning : Train random forest models on historical SAR datasets to predict activity cliffs and prioritize synthetic targets .
  • Experimental Design (DoE) : Use factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) and resolve variability in yield/purity data .

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